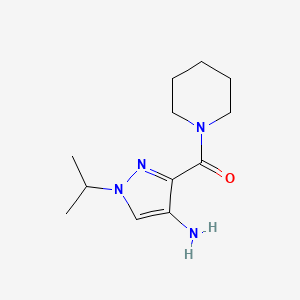

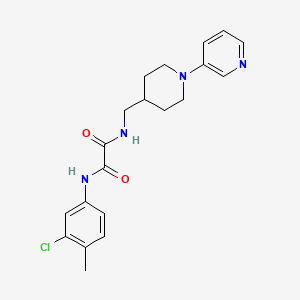

![molecular formula C23H20N4O3 B3016568 1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-33-3](/img/structure/B3016568.png)

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrido[3,2-d]pyrimidine derivatives has been explored in various studies. For instance, a one-step synthesis of pyrido[3,4-d]pyrimidine ring systems has been reported, which involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a fused ring system. X-ray crystallography and other spectroscopic methods are typically used to elucidate the structure of such compounds. For example, the molecular structure of a related compound, 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione, was determined using X-ray crystallography . This technique could be applied to determine the precise structure of the compound .

Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidine derivatives can undergo various chemical reactions. For instance, the acylation of pyrrolidine-2,4-diones has been studied, which involves the reaction with acid chlorides in the presence of Lewis acids . Additionally, the regioselective amination of condensed pyrimidines has been observed, which could be relevant for functionalizing the pyrimidine ring of the compound . These reactions could be used to further modify the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives would include their solubility, melting point, and stability. These properties are influenced by the substituents on the core ring system. For example, the synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones and their trione counterparts involves oxidative aromatization, which could affect the electronic properties and reactivity of these compounds . The specific properties of the compound would need to be determined experimentally.

Applications De Recherche Scientifique

Green Synthesis Methods

A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, related to the specified chemical, using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione in water has been investigated. This synthesis avoids chromatography and recrystallization, simplifying the purification process (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).

Synthetic Routes and Properties

The synthesis and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones, which share a similar structural framework with the specified compound, have been detailed. This includes the preparation of various derivatives and their spectroscopic characteristics (Gelling & Wibberley, 1969).

Urease Inhibition Activity

A study synthesized and characterized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, investigating their in vitro urease inhibition activity. Some of these compounds exhibited significant activity, highlighting potential applications in inhibiting urease (Rauf et al., 2010).

Molecular Structures and Crystal Studies

Research has been conducted on the molecular structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, examining their hydrogen bonding patterns and crystal structures. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Trilleras et al., 2009).

Biopharmaceutical Properties

A study has explored the biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, noting significant variations in properties like solubility, permeability, and intrinsic clearance. This diversity indicates potential applications in various therapeutic areas (Jatczak et al., 2014).

Synthesis Methods

Efficient synthetic routes for creating pyrido[3,2-d]pyrimidine-2,4-diones derivatives have been developed. These routes offer good yields and highlight the versatility of these compounds in various chemical syntheses (Mamouni et al., 2003).

Propriétés

IUPAC Name |

1-[2-(4-ethylphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-2-16-8-10-17(11-9-16)20(28)15-26-19-7-5-13-25-21(19)22(29)27(23(26)30)14-18-6-3-4-12-24-18/h3-13H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMUBWHSQGRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

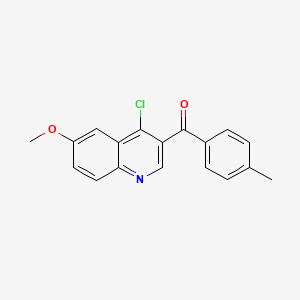

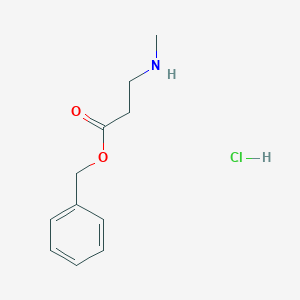

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)

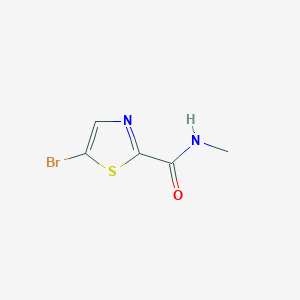

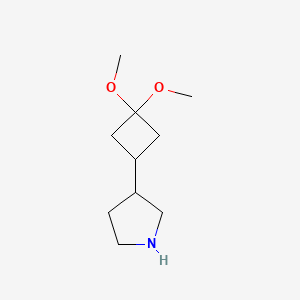

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)

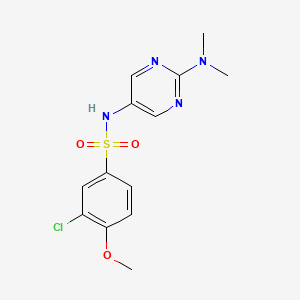

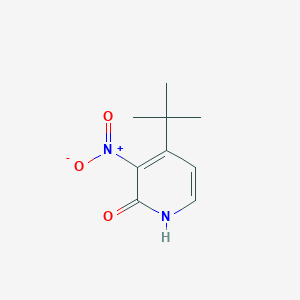

![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)